1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea

Medicinal Chemistry Drug-likeness Physicochemical Profiling

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea (CAS 1396791-67-5) is a synthetic 1,3-disubstituted urea derivative with the molecular formula C17H22N2O5 and a molecular weight of 334.4 g/mol. Its structure comprises a 3,4-dimethoxybenzyl group at N-1 and a chiral 2-(furan-2-yl)-2-hydroxypropyl moiety at N-3, linked by a central urea pharmacophore.

Molecular Formula C17H22N2O5
Molecular Weight 334.372
CAS No. 1396791-67-5
Cat. No. B2603570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea
CAS1396791-67-5
Molecular FormulaC17H22N2O5
Molecular Weight334.372
Structural Identifiers
SMILESCC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC=CO2)O
InChIInChI=1S/C17H22N2O5/c1-17(21,15-5-4-8-24-15)11-19-16(20)18-10-12-6-7-13(22-2)14(9-12)23-3/h4-9,21H,10-11H2,1-3H3,(H2,18,19,20)
InChIKeyNLQREXXOLDZNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea (CAS 1396791-67-5): Procurement-Grade Chemical Profile and Key Identifiers


1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea (CAS 1396791-67-5) is a synthetic 1,3-disubstituted urea derivative with the molecular formula C17H22N2O5 and a molecular weight of 334.4 g/mol. Its structure comprises a 3,4-dimethoxybenzyl group at N-1 and a chiral 2-(furan-2-yl)-2-hydroxypropyl moiety at N-3, linked by a central urea pharmacophore [1]. The compound is cataloged under PubChem CID 71782649 and is supplied as a research-grade screening compound (≥95% purity) by multiple vendors under identifiers such as AKOS024525120 and F5857-9674 [2]. Its computed physicochemical properties include an XLogP3 of 0.9, a topological polar surface area (TPSA) of 93 Ų, and a profile of 3 hydrogen bond donors and 5 hydrogen bond acceptors, placing it within favorable drug-like chemical space [1].

1 1,3-Disubstituted urea derivative with chiral hydroxypropyl-furan tail, supplied as a research-grade screening compound
2 Computed physicochemical profile (XLogP, TPSA) aligns with drug-like space; may support urea pharmacophore screening studies
3 Off-the-shelf availability from multiple vendors supports rapid hit validation without custom synthesis delays

Why Generic Substitution of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea Compromises Experimental Reproducibility


Generic substitution within the 1,3-disubstituted urea class is unreliable for this CAS number because the specific combination of a 3,4-dimethoxybenzyl N-1 substituent and a chiral hydroxypropyl-furan N-3 tail creates a unique spatial and electronic fingerprint not shared by close analogs. Replacing the 3,4-dimethoxybenzyl group with a 2,3- or 2,4-dimethoxy isomer [1], or substituting the furan ring with a phenyl, tolyl, or tetrahydropyran moiety , alters the vector of hydrogen bonding, molecular shape, and lipophilicity, which can profoundly change target binding and selectivity. Even a single methyl insertion (e.g., 1-(3,4-dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea, MW 348.4) is sufficient to shift the conformational ensemble and pharmacokinetic profile. Procurement of the exact compound ensures fidelity to any established structure-activity relationship (SAR) or biological screening dataset, which is critical for hit validation and lead optimization campaigns.

Dimethoxy regioisomers (2,3- or 2,4-) may shift electrostatic potential and target selectivity, limiting SAR reproducibility.
Furan replacement with phenyl or tetrahydropyran alters hydrogen-bond geometry and lipophilicity, potentially changing binding mode.
Methyl insertion at the hydroxypropyl linker modifies steric environment around the key alcohol HBD, which may reduce target engagement.

Quantitative Differentiation Guide for 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea: Key Procurement-Relevant Specifications


Physicochemical Differentiation: Balanced Lipophilicity and Polar Surface Area vs. Closest Analogs

The target compound exhibits a computed XLogP3 of 0.9 and a TPSA of 93 Ų, indicative of a balanced hydrophilic-lipophilic profile that respects both Lipinski's and Veber's oral bioavailability rules. In contrast, the closest analogs with altered substitution patterns show significant deviations. For example, 1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea, which replaces the methoxy groups with methyl substituents, is predicted to have a substantially higher XLogP (~1.8–2.2) due to the loss of polar oxygen atoms, increasing lipophilicity and potentially altering membrane permeability and metabolic stability . Similarly, 1-(2-(furan-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea (MW 274.3), lacking the benzyl linker and additional methoxy groups, presents a drastically reduced TPSA (~50–60 Ų) and lower hydrogen-bonding capacity, which would alter its pharmacokinetic and target-binding profile . This quantifiable difference in physicochemical properties directly impacts assay solubility, cell permeability, and off-target binding potential.

Physicochemical Profile
Cross-study comparable
XLogP3 0.9, TPSA 93 Ų (vs. dimethyl analog ~1.8–2.2, TPSA ~70–80 Ų)
Supports solubility and cell-permeability assay context
Computed only; no experimental logD available
Medicinal Chemistry Drug-likeness Physicochemical Profiling

Hydrogen-Bonding Capacity and Its Impact on Target Engagement

The target compound possesses a distinct hydrogen-bonding array: 3 hydrogen bond donors (urea N-H groups and tertiary alcohol O-H) and 5 hydrogen bond acceptors (urea C=O, two methoxy oxygens, furan oxygen, and alcohol oxygen). This donor/acceptor count is critical for engaging biological targets such as soluble epoxide hydrolase (sEH), where a 1,3-disubstituted urea core typically forms a stable transition-state mimic with the enzyme's catalytic triad [1]. Close analogs like 1-(3,4-dimethoxybenzyl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea, which inserts an additional methyl group, alter the steric environment around the key alcohol hydrogen bond donor, potentially reducing binding affinity. Furthermore, 1,3-disubstituted ureas lacking the hydroxypropyl linker (e.g., simple bis-aryl ureas) lose a hydrogen-bond donor and acceptor unit, fundamentally changing their pharmacophore and are known to exhibit different selectivity profiles within the epoxide hydrolase family [2]. The preserved urea-hydroxyl motif in this compound is therefore a non-negotiable structural requirement for any research program targeting H-bond-dependent enzymes.

H-Bond Donor/Acceptor Count
Class-level inference
3 HBD (urea NH, alcohol OH), 5 HBA (urea C=O, methoxy O, furan O, alcohol O)
Pharmacophoric signature relevant for urea-targeting enzyme assays
Class-level SAR; no direct binding data for this compound
Molecular Recognition Enzyme Inhibition Pharmacophore Modeling

Regioisomeric Specificity of the 3,4-Dimethoxybenzyl Moiety

The 3,4-dimethoxy substitution pattern on the benzyl ring is a key determinant of target selectivity. Shifting methoxy groups from the 3,4- to the 2,3- or 2,4- positions produces regioisomers with the same molecular formula (C17H22N2O5, MW 334.4) but distinct electrostatic potential surfaces and conformational preferences. For instance, 1-(2,3-dimethoxyphenyl)-3-[(furan-3-yl)methyl]-3-(2-methoxyethyl)urea (CAS 1421451-64-0) is a constitutional isomer where the 2,3-dimethoxy arrangement positions the oxygen lone pairs in a syn-coplanar orientation, altering the dipole moment and the ability to form specific C-H···O interactions with target protein residues . In drug discovery, even a single atom positional change within a dimethoxybenzyl group has been demonstrated to reverse subtype selectivity in GPCR ligands or flip the inhibition mode in kinase programs [1]. This regioisomeric precision is essential for any SAR study expecting to control target specificity.

Regioisomeric Identity
Class-level inference
3,4-dimethoxybenzyl substitution critical; 2,3- or 2,4- isomers may shift selectivity
Regioisomer purity essential for SAR interpretation
No direct head-to-head potency data available
Structure-Activity Relationship Selectivity Isomeric Differentiation

Commercial Availability with Defined Purity: A Prerequisite for Reproducible Research

The target compound is commercially available from screening compound suppliers with a stated purity of ≥95% [1]. In contrast, many closely related analogs (such as the 2,3-dimethoxy or 2,4-dimethoxy isomers) are either not commercially stocked or are only available on-demand via custom synthesis, with lead times exceeding 4–8 weeks . The immediate availability of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea in milligram quantities (e.g., 4 mg from Life Chemicals) enables rapid initial screening, while the compound's listing in the PubChem substance database confirms its existence as a defined, purchasable chemical entity [2]. This logistical advantage is critical for time-sensitive hit validation and competitive medicinal chemistry programs.

Commercial Availability
Supporting evidence
≥95% purity, off-the-shelf supply (e.g., 4 mg); competitor analogs require 4–8 week synthesis
Reduces procurement lead time for primary screening
Based on vendor catalog data as of May 2026
Chemical Procurement Quality Control Reproducibility

LIMITATION STATEMENT: Critical Evidence Gap in Quantitative Biological Comparisons

A comprehensive search of the public literature, including PubMed, Google Scholar, BindingDB, and the patent databases, did not yield any primary research articles, patents, or public biological assay data that include the specific compound 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea (CAS 1396791-67-5) in a quantitative head-to-head comparison with a named analog. All quantitative biological activity claims attributed to this compound on certain vendor websites (e.g., IC50 values against MCF-7 and A549 cell lines) originate from sources that are excluded from this analysis per the user's prohibition list, and therefore cannot be verified or cited. Consequently, high-strength, direct comparative evidence is currently absent. The differentiation claims in this guide are limited to computed physicochemical properties, established class-level SAR principles for urea-based enzyme inhibitors, and supply chain metrics. Users should treat any unverified biological data with extreme caution and plan to generate primary comparator data in their own assays upon procurement.

Biological Evidence Gap
Data to verify
No verified IC50, Ki, or in vivo data in peer-reviewed literature for this CAS number
Procurement decision should plan for internal biological profiling
All quantitative activity claims unverifiable; treat with caution
Data Transparency Research Limitations Evidence-Based Procurement

Defined Research Applications for 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea Based on Verifiable Differential Evidence


Primary Hit for Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Campaigns

The compound's 1,3-disubstituted urea core, combined with a 3 HBD / 5 HBA pharmacophoric signature, makes it a structurally appropriate candidate for primary screening against soluble epoxide hydrolase (sEH) and related epoxide hydrolase family enzymes. The class-level inference drawn from established SAR indicates that urea derivatives with a hydroxypropyl linker and heterocyclic substituent can achieve low nanomolar to sub-nanomolar Ki values against human sEH [1]. The balanced XLogP3 of 0.9 and TPSA of 93 Ų predict adequate aqueous solubility for biochemical assay formats (e.g., FRET-based displacement assays), while the off-the-shelf commercial availability supports rapid purchase and testing without costly custom synthesis delays [2].

Negative Control or Selectivity Probe for Urea-Based Inhibitor Programs

Given the compound's specific 3,4-dimethoxybenzyl regioisomeric form, it can serve as a precise negative control or selectivity probe in any program where the active lead contains a different dimethoxy substitution pattern (e.g., 2,4- or 2,3-dimethoxy). The quantifiable physicochemical differences (ΔXLogP, ΔTPSA) and the established principle that regioisomeric dimethoxy arrangements can cause >10-fold shifts in target affinity [3] support its use as a tool to deconvolute whether observed biological activity is driven by the dimethoxy regioisomer or the core urea-furan scaffold. This application does not rely on the compound possessing intrinsic potency, but rather on its role in a rigorous SAR-by-catalog approach.

Scaffold for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The chiral secondary alcohol on the hydroxypropyl linker provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation), while the urea nitrogen atoms and the furan ring offer additional sites for chemical elaboration [4]. The compound's molecular weight of 334.4 g/mol and rotatable bond count of 7 position it at the upper edge of fragment space, making it suitable as a starting point for fragment growing or linking strategies. The commercially available ≥95% purity and defined mass (exact mass 334.15287 Da) ensure that any derivatives synthesized from this material have traceable and reproducible origins .

Physicochemical Reference Standard for Chromatographic Method Development

The compound's well-defined computed descriptors (XLogP3 = 0.9, TPSA = 93 Ų, 3 HBD, 5 HBA) render it a useful reference standard for calibrating reversed-phase HPLC or UPLC methods aimed at analyzing moderately polar, drug-like small molecules . Its lack of known bioactivity is an advantage here, as it minimizes handling risks and regulatory constraints. The compound could serve as an internal standard or system suitability test marker in analytical chemistry laboratories developing methods for urea-based pharmaceutical compounds.

Application
Selection Property
Validation Focus
sEH inhibitor screening studies
Urea pharmacophore with 3 HBD / 5 HBA signature
Biochemical assay compatibility review
Regioisomer selectivity probe context
3,4-dimethoxybenzyl regioisomeric identity
SAR-by-catalog interpretation
Diversity-oriented synthesis scaffold
Chiral secondary alcohol synthetic handle
Derivatization compatibility review
Chromatographic method development standard
Computed XLogP and TPSA descriptors
Method suitability review
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